molecular formula C19H22N4O2 B2376078 2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone CAS No. 923202-57-7

2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone

Cat. No. B2376078
CAS RN: 923202-57-7
M. Wt: 338.411
InChI Key: LSJIYJFTVLFBDZ-UHFFFAOYSA-N
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Description

2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H22N4O2 and its molecular weight is 338.411. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

A series of compounds involving 1,3,4-oxadiazoles, which are structurally related to the query compound, have been synthesized to investigate their antimicrobial properties. For instance, novel indole-based 1,3,4-oxadiazoles were synthesized from 1H-indol-3-ylmethoxy-acetic acid-benzylidene-hydrazide derivatives and demonstrated significant antibacterial and antifungal activities (Nagarapu & Pingili, 2014). Similarly, 1,3,4-oxadiazole derivatives containing benzimidazole were synthesized and showed potential as corrosion inhibitors for mild steel in sulfuric acid, indicating their protective properties in a chemically aggressive environment (Ammal, Prajila, & Joseph, 2018).

Anticonvulsant Activity

Compounds based on the 1,3,4-oxadiazole scaffold, including those bearing semicarbazone moieties, have been designed and synthesized as part of efforts to develop new anticonvulsant agents. The anticonvulsant activities of these compounds were investigated using various models, and some demonstrated significant activity, supporting the role of the 1,3,4-oxadiazole core in mediating neurological effects (Rajak et al., 2010).

Anticancer Activity

Research has also focused on the synthesis and characterization of novel derivatives of 1,3,4-oxadiazole compounds for their potential anticancer activity. For example, a study on novel derivatives 6a-6f of 1,3,4-oxadiazole compounds synthesized from 4'-fluoro-3-methylbiphenyl-4-carbohydrazide demonstrated cytotoxic effects on human carcinoma cell lines, indicating their potential as anticancer agents (Adimule et al., 2014).

Neuroprotective Agents

Furthermore, derivatives of 1H-indoles, including those combined with 1,3,4-oxadiazole structures, have been synthesized and evaluated for their binding affinity to GluN2B-containing N-methyl-D-aspartate (NMDA) receptors. Compounds from this research showed significant binding affinity and demonstrated antioxidant effects, suggesting their potential as neuroprotective agents (Gitto et al., 2014).

properties

IUPAC Name

2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-1-(4-methylpiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-13-7-9-22(10-8-13)18(24)12-23-16-6-4-3-5-15(16)11-17(23)19-21-20-14(2)25-19/h3-6,11,13H,7-10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSJIYJFTVLFBDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C3=CC=CC=C3C=C2C4=NN=C(O4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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